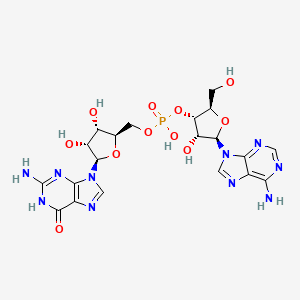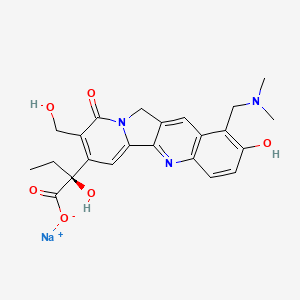
Topotecan-Carbonsäure-Natriumsalz
Übersicht
Beschreibung
Topotecan Carboxylic Acid Sodium Salt is a derivative of Topotecan, a potent inhibitor of DNA topoisomerase I. It plays a significant role in cancer therapy, especially in ovarian cancer and small cell lung cancer. Topotecan undergoes a pH-dependent conversion to a carboxylated form, which lacks topoisomerase I inhibiting activity. This conversion is crucial for its mechanism of action and stability in physiological conditions (Herben et al., 1996).
Synthesis Analysis
The synthesis of Topotecan Carboxylic Acid Sodium Salt involves the conversion of Topotecan to its carboxylate form. This process is influenced by the pH of the environment, with the carboxylate form being predominant at physiological pH 7.4. The stability and activity of Topotecan in the bloodstream are significantly improved compared to its parent compound, camptothecin, due to reduced binding to serum albumin, which favors the lactone form over the carboxylate form (Mi et al., 1995).
Molecular Structure Analysis
The active form of Topotecan features a closed alpha-hydroxy lactone ring moiety, essential for its biological activity. However, this structure hydrolyzes rapidly under physiological conditions, leading to an inactive carboxylate form. The stability of Topotecan can be significantly enhanced by encapsulating the drug within liposomes, which helps in maintaining its lactone form in circulation (Burke & Gao, 1994).
Chemical Reactions and Properties
The interaction of Topotecan with DNA and Topoisomerase I is highly pH-dependent. The lactone form of Topotecan, which is active, can intercalate between DNA bases, turning Topo I into a DNA-damaging agent. This interaction is specific to the lactone form, and the conversion to the carboxylate form under physiological conditions decreases its activity (Bali et al., 2018).
Physical Properties Analysis
Topotecan Carboxylic Acid Sodium Salt's physical properties, including solubility and stability, are influenced by its carboxylate form. The solubility in water and physiological fluids is significantly higher in the carboxylate form compared to the lactone form, which is crucial for its administration and efficacy in chemotherapy (Craig et al., 1997).
Chemical Properties Analysis
The chemical properties of Topotecan Carboxylic Acid Sodium Salt, including its reactivity and interactions with biological molecules, are central to its mechanism as a chemotherapeutic agent. Its ability to intercalate into DNA and inhibit Topoisomerase I is a key aspect of its action against cancer cells, making its chemical behavior critical to its effectiveness and therapeutic applications (Bali et al., 2018).
Wissenschaftliche Forschungsanwendungen
Entwicklung von Krebsmedikamenten
Topotecan-Carbonsäure-Natriumsalz: ist ein Metabolit von Topotecan, einem Medikament, das in der Krebstherapie eingesetzt wird. Es dient als Leitverbindung für die Entwicklung aktiverer und klinisch nützlicherer Krebsmedikamente {svg_1}. Der einzigartige Wirkmechanismus beinhaltet die Hemmung der Topoisomerase I, die für die DNA-Replikation und Zellteilung entscheidend ist {svg_2}. Dies macht es zu einer wertvollen Verbindung bei der Entwicklung neuer Krebstherapien.
Prodrug-Formulierung
Aufgrund von Problemen mit Löslichkeit und Stabilität kann die Natriumsalzform von Topotecan zur Herstellung von Prodrugs verwendet werden {svg_3}. Prodrugs sind modifizierte Versionen von aktiven Medikamenten, die im Körper metabolisiert werden können, um die aktive Verbindung zu erzeugen, was möglicherweise zu einer besseren Löslichkeit oder Resorptionsrate führt.
Forschung zu Kombinationstherapien
Topotecan und seine Derivate werden derzeit für die Verwendung in Kombination mit anderen Krebsmedikamenten erforscht {svg_4}. Dieser Multidrug-Ansatz kann zu einer verbesserten Aktivität gegen Malignome führen und ein breiteres Spektrum an Behandlungsmöglichkeiten bieten.
Antivirale Forschung
Neben seinen krebshemmenden Eigenschaften hat this compound Potenzial in der antiviralen Forschung gezeigt {svg_5}. Seine Fähigkeit, in DNA-Prozesse einzugreifen, könnte sich bei der Entwicklung von Behandlungen für Virusinfektionen als nützlich erweisen.
Antiprotozoale Aktivität
Die Verbindung hat auch eine antiprotozoale Aktivität gezeigt, was darauf hindeutet, dass sie zur Behandlung von Krankheiten verwendet werden könnte, die durch Protozoenparasiten verursacht werden {svg_6}. Dies erweitert seine potenziellen Anwendungen über die Onkologie hinaus.
Biotechnologische Produktion
Die begrenzte natürliche Versorgung mit Camptothecin, aus dem Topotecan gewonnen wird, hat zu Bemühungen in der biotechnologischen Produktion geführt {svg_7}. Die Natriumsalzform könnte bei diesen Bemühungen eine Rolle spielen und möglicherweise zu nachhaltigeren und skalierbareren Produktionsmethoden führen.
Wirkmechanismus
Target of Action
Topotecan Carboxylic Acid Sodium Salt, a novel carboxylate metabolite of Topotecan , primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair .
Biochemical Pathways
The primary biochemical pathway affected by Topotecan Carboxylic Acid Sodium Salt is the DNA replication process. By inhibiting topoisomerase I, it interrupts cell division processes . The interruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Topotecan is metabolized in the liver to N-demethylated metabolite . It is excreted in urine (51%; 3% as N-desmethyl topotecan) and feces (18%; 2% as N-desmethyl topotecan) . The elimination rate of topotecan is independent of the dose . The plasma kinetics of topotecan could be described best using an open two-compartment model with t1/2 (α) and t1/2 (β) of 8.1 (range 0.3 to 40.7) min and 132 (range 49 to 286) min, respectively .
Result of Action
The result of Topotecan Carboxylic Acid Sodium Salt’s action is the accumulation of cleavable complexes and single-strand DNA breaks . This leads to the interruption of cell division processes, which can result in cell death . This is particularly effective against rapidly dividing cells, such as those found in various types of cancer .
Action Environment
The action of Topotecan Carboxylic Acid Sodium Salt can be influenced by environmental factors such as pH. The lactone structure of topotecan, which is in equilibrium with the inactive ring-opened hydroxy acid, is essential for its activity . The open form predominates at physiological pH . Moreover, this ionic form preferentially binds to the human serum albumin (HSA), lowering the concentration of the accessible drug .
Safety and Hazards
Topotecan, the parent compound, is known to have several adverse effects including hematologic toxicity, loss of appetite, nausea, vomiting, hair loss, stomatitis, diarrhea, headache, fever, constipation, transient elevated transaminase, breathing difficulties, hematuria, and electrocardiogram abnormalities .
Eigenschaften
IUPAC Name |
sodium;(2S)-2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/t23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNSEUWGSSBVQF-BQAIUKQQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N3NaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676166 | |
| Record name | Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123949-08-6 | |
| Record name | Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



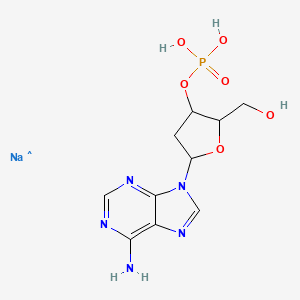


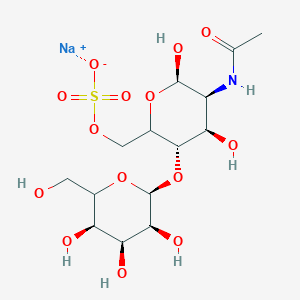
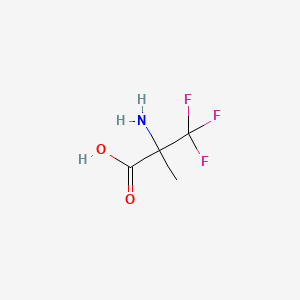
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)

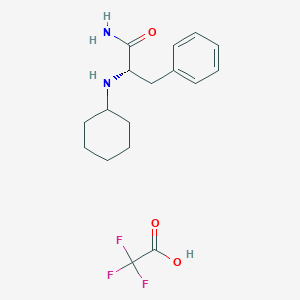
![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)
